Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether
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Overview
Description
Cyclohex-2-en-1-ylmagnesium bromide, 0.50 M in ether, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-ylmagnesium bromide is typically prepared by the reaction of cyclohex-2-en-1-yl bromide with magnesium metal in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
Cyclohex-2-en-1-yl bromide+Magnesium→Cyclohex-2-en-1-ylmagnesium bromide
Industrial Production Methods
On an industrial scale, the preparation of cyclohex-2-en-1-ylmagnesium bromide follows similar principles but is optimized for large-scale production. This involves the use of specialized reactors that can maintain an inert atmosphere and control the reaction temperature precisely. The product is often purified by distillation or crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-2-en-1-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can displace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, acyl chlorides.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Major Products
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides and acyl chlorides.
Scientific Research Applications
Cyclohex-2-en-1-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Used in the modification of biomolecules for studying biological processes.
Medicine: Intermediate in the synthesis of drug candidates.
Industry: Production of fine chemicals and polymers.
Mechanism of Action
The mechanism by which cyclohex-2-en-1-ylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl groups or other electrophilic centers in organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Cyclohex-2-en-1-ylmagnesium bromide is unique due to its cyclic structure, which imparts different reactivity and selectivity compared to linear Grignard reagents. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a significant role.
Properties
IUPAC Name |
magnesium;cyclohexene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.BrH.Mg/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJFSCGQSEVKO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C=CC1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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